molecular formula C21H22N2O6 B3862692 Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate

Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate

Cat. No.: B3862692
M. Wt: 398.4 g/mol
InChI Key: MASRFBMAYPEWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate, typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the formation of a hydrazone intermediate, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-4-29-21(26)20-13(3)22(17-10-16(24)9-12(2)19(17)20)11-18(25)14-5-7-15(8-6-14)23(27)28/h5-10,18,24-25H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASRFBMAYPEWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=CC(=C2)O)C)CC(C3=CC=C(C=C3)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate
Reactant of Route 2
Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate
Reactant of Route 3
Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate
Reactant of Route 4
Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate
Reactant of Route 5
Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate
Reactant of Route 6
Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.